![molecular formula C11H24N2O B14377472 3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol CAS No. 88630-87-9](/img/structure/B14377472.png)
3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol is an organic compound characterized by the presence of a diazenyl group (N=N) attached to a tert-butyl group and a hydroxyl group on a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol can be achieved through several methods. One common approach involves the reaction of tert-butyl diazene with 2-methylhexan-2-ol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as flow chemistry to optimize reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological molecules.
類似化合物との比較
Similar Compounds
3-[(E)-tert-Butyldiazenyl]-2-methylhexane: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Methylhexan-2-ol: Does not contain the diazenyl group, making it less reactive in certain chemical reactions.
tert-Butyl diazene: A simpler structure without the hexane backbone, used in different contexts.
Uniqueness
3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol is unique due to the combination of the diazenyl and hydroxyl groups on a hexane backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
88630-87-9 |
|---|---|
分子式 |
C11H24N2O |
分子量 |
200.32 g/mol |
IUPAC名 |
3-(tert-butyldiazenyl)-2-methylhexan-2-ol |
InChI |
InChI=1S/C11H24N2O/c1-7-8-9(11(5,6)14)12-13-10(2,3)4/h9,14H,7-8H2,1-6H3 |
InChIキー |
PQPVGRLLMLIOSG-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(C)(C)O)N=NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


stannane](/img/structure/B14377397.png)
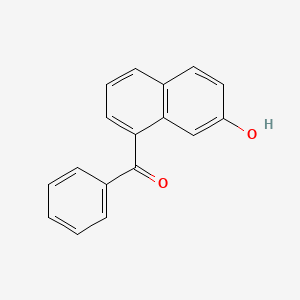
![1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14377408.png)
![1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide](/img/structure/B14377415.png)
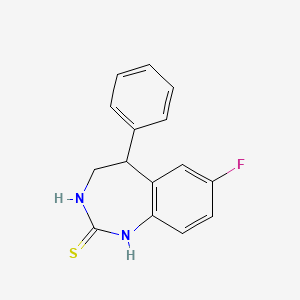
![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)
![1-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14377434.png)
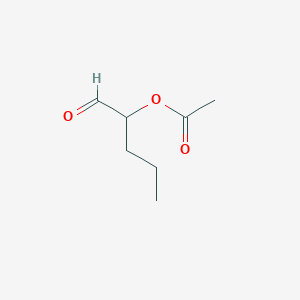
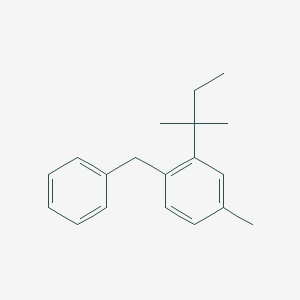

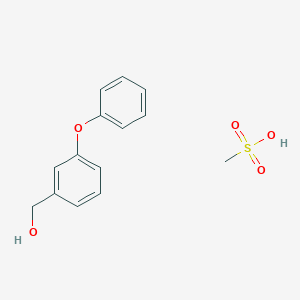

![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
